molecular formula C10H12O5 B574697 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid CAS No. 181486-37-3

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid

Cat. No.: B574697
CAS No.: 181486-37-3
M. Wt: 212.201
InChI Key: RYKXVKLKWGINRB-UHFFFAOYSA-N
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Description

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is a chemical compound with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.2 g/mol . This compound is known for its unique structure, which includes an acetyl group, two keto groups, and a carboxylic acid group attached to a cyclohexane ring. It is used in various scientific research applications, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the acetylation of 3,5-dioxo-1-methylcyclohexanecarboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), primary amines (RNH₂)

Major Products Formed:

Scientific Research Applications

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the acetyl and keto groups, enable it to participate in various biochemical reactions. For instance, it can form covalent bonds with amino acids, facilitating the immobilization of peptides on solid supports . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in biochemical assays and studies.

Biological Activity

4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid (CAS No. 181486-37-3) is a compound with significant potential in various biochemical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₂O₅
  • Molar Mass : 212.2 g/mol
  • Density : 1.386 g/cm³
  • Melting Point : 95-99°C
  • Boiling Point : 414.6°C (predicted)
  • pKa : 3.68 (predicted)
  • Hazard Symbols : Xi - Irritant

The biological activity of this compound is attributed to its ability to interact with various molecular targets through its functional groups. The acetyl and keto groups allow for participation in biochemical reactions, including:

  • Covalent bonding with amino acids , facilitating peptide synthesis.
  • Inhibition of oxidative stress , potentially through the reduction of reactive oxygen species (ROS) levels in cellular environments.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies have shown that certain derivatives can reduce ROS levels, thereby protecting cells from oxidative damage .

Peptide Synthesis

This compound is utilized in the immobilization of amino acids on solid phases, which is crucial for peptide synthesis and protein studies. The ability to form stable bonds with amino acids enhances the efficiency of peptide synthesis protocols .

Therapeutic Potential

The compound's structure suggests potential applications in drug development. Its unique functional groups may facilitate interactions with biological targets, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

A review of the literature reveals several experimental studies focused on the biological activity of related compounds:

  • Antioxidant Activity :
    • A study demonstrated that derivatives of cyclohexanecarboxylic acids significantly reduced intracellular ROS levels in cultured cells, suggesting a protective mechanism against oxidative stress .
  • Peptide Synthesis Efficiency :
    • Research highlighted the effectiveness of using this compound as a reagent in solid-phase peptide synthesis, improving yield and purity compared to traditional methods .
  • Potential Drug Development :
    • Investigations into the pharmacological properties of similar compounds have shown promise in developing new therapeutic agents targeting specific diseases related to oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₀H₁₂O₅Antioxidant; Peptide synthesis
Methyl 4-allyl-3,5-dioxo-1-cyclohexanecarboxylateC₁₁H₁₄O₅Antioxidant; Less versatile
3,5-Dioxocyclohexanecarboxylic acidC₉H₈O₅Limited reactivity; No acetyl group

Properties

IUPAC Name

4-acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKXVKLKWGINRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CC(CC1=O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696542
Record name 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181486-37-3
Record name 4-Acetyl-1-methyl-3,5-dioxocyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-3,5-dioxo-1-methylcyclohexanecarboxylic acid
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